2,2',3,3',4,4'-Biphenylhexol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol can be achieved through various methods. One common approach involves the hydrolysis of 1,2,4-phloroglucinol triacetate in the presence of hydrochloric acid . The reaction is carried out at 90°C for 20 minutes, followed by neutralization with sodium carbonate and extraction with ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar hydrolysis and extraction techniques are employed on a larger scale to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions typically involve electrophilic aromatic substitution, where reagents like bromine or chlorine are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol involves its interaction with molecular targets and pathways within cells. It is known to generate reactive oxygen species, which can lead to the cleavage of DNA single strands . This mutagenic property is of particular interest in studies related to cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trihydroxybenzene:
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Ethanone, 1-(2,4,6-trihydroxyphenyl)-:
Uniqueness
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds . Its ability to generate reactive oxygen species and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
4274-29-7 |
---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4-(2,3,4-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4,13-18H |
InChI Key |
QPINXWKZYKLBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)O)O)O)O)O)O |
Origin of Product |
United States |
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